
1-ethyl-3-methyl-2H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-2H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatility and is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions, allowing the inclusion of various functional groups . Another method involves the condensation of corresponding bromo-ketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-methyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution can introduce various functional groups into the imidazole ring.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-2H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-methyl-2H-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it can bind to histamine receptors, inhibiting their activity and exerting antihistaminic effects . The compound can also act as a ligand, coordinating with metal ions in catalytic processes .
Comparación Con Compuestos Similares
1-Methylimidazole: Similar in structure but lacks the ethyl group.
2-Ethylimidazole: Similar but with the ethyl group at a different position.
4-Methylimidazole: Another isomer with the methyl group at the 4-position.
Uniqueness: 1-Ethyl-3-methyl-2H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective .
Propiedades
Número CAS |
244023-10-7 |
|---|---|
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-2H-imidazole |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3 |
Clave InChI |
IBZJNLWLRUHZIX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
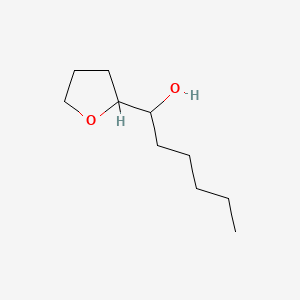


![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
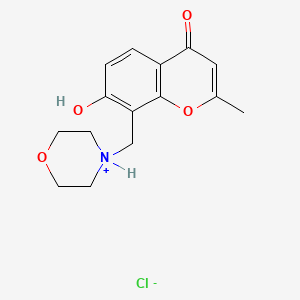
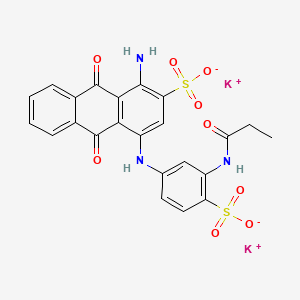
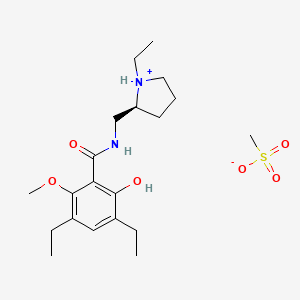

![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
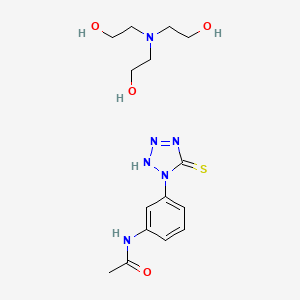
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
